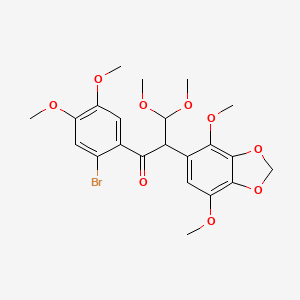![molecular formula C30H30N2O4 B11039608 (1E)-8-methoxy-1-(8-methoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11039608.png)
(1E)-8-methoxy-1-(8-methoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-8,8’-DIMETHOXY-4,4,4’,4’,6,6’-HEXAMETHYL-2H,2’H,4H,4’H-1,1’-BIPYRROLO[3,2,1-IJ]QUINOLINE-2,2’-DIONE is a complex organic compound belonging to the class of pyrroloquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, characterized by multiple methoxy and methyl groups, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-8,8’-DIMETHOXY-4,4,4’,4’,6,6’-HEXAMETHYL-2H,2’H,4H,4’H-1,1’-BIPYRROLO[3,2,1-IJ]QUINOLINE-2,2’-DIONE typically involves multi-step organic reactions. One common method includes the condensation of appropriately substituted pyrrole and quinoline derivatives under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve high-temperature conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(1E)-8,8’-DIMETHOXY-4,4,4’,4’,6,6’-HEXAMETHYL-2H,2’H,4H,4’H-1,1’-BIPYRROLO[3,2,1-IJ]QUINOLINE-2,2’-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding reduced forms.
Substitution: The methoxy and methyl groups in the compound can undergo substitution reactions with nucleophiles or electrophiles, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides), solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include quinone derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, (1E)-8,8’-DIMETHOXY-4,4,4’,4’,6,6’-HEXAMETHYL-2H,2’H,4H,4’H-1,1’-BIPYRROLO[3,2,1-IJ]QUINOLINE-2,2’-DIONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, (1E)-8,8’-DIMETHOXY-4,4,4’,4’,6,6’-HEXAMETHYL-2H,2’H,4H,4’H-1,1’-BIPYRROLO[3,2,1-IJ]QUINOLINE-2,2’-DIONE is explored for its potential as a drug candidate. Its ability to inhibit specific enzymes or modulate biological pathways makes it a promising compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of advanced materials and chemical products. Its unique chemical properties make it suitable for applications in areas such as catalysis, polymer science, and material engineering.
Mechanism of Action
The mechanism of action of (1E)-8,8’-DIMETHOXY-4,4,4’,4’,6,6’-HEXAMETHYL-2H,2’H,4H,4’H-1,1’-BIPYRROLO[3,2,1-IJ]QUINOLINE-2,2’-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it may modulate signaling pathways by interacting with receptors and altering their activity. These interactions result in various biological effects, which are the basis for its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
- 4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones containing a piperazine fragment
- 6-Aryl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones
Uniqueness
(1E)-8,8’-DIMETHOXY-4,4,4’,4’,6,6’-HEXAMETHYL-2H,2’H,4H,4’H-1,1’-BIPYRROLO[3,2,1-IJ]QUINOLINE-2,2’-DIONE stands out due to its multiple methoxy and methyl groups, which contribute to its distinct chemical properties and reactivity. These structural features differentiate it from other similar compounds and enhance its potential for various applications in scientific research and industry.
Properties
Molecular Formula |
C30H30N2O4 |
|---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
(3E)-6-methoxy-3-(6-methoxy-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene)-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one |
InChI |
InChI=1S/C30H30N2O4/c1-15-13-29(3,4)31-25-19(15)9-17(35-7)11-21(25)23(27(31)33)24-22-12-18(36-8)10-20-16(2)14-30(5,6)32(26(20)22)28(24)34/h9-14H,1-8H3/b24-23+ |
InChI Key |
ZWFGHOOXKDUXQD-WCWDXBQESA-N |
Isomeric SMILES |
CC1=CC(N2C3=C1C=C(C=C3/C(=C\4/C5=CC(=CC6=C5N(C4=O)C(C=C6C)(C)C)OC)/C2=O)OC)(C)C |
Canonical SMILES |
CC1=CC(N2C3=C1C=C(C=C3C(=C4C5=CC(=CC6=C5N(C4=O)C(C=C6C)(C)C)OC)C2=O)OC)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B11039527.png)
![4-Amino-1,3-dimethyl-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11039532.png)

![6-(4-Fluorobenzyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11039537.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11039545.png)
![1-{2-[4,7-dichloro-2-(4-fluorophenyl)-1H-indol-3-yl]ethyl}-3-prop-2-en-1-ylthiourea](/img/structure/B11039551.png)
![2-({[(1E)-1-{2-[(5Z)-5-(2-methoxy-2-oxoethylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]hydrazinylidene}-4,4,8-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl]methyl}sulfanyl)benzoic acid](/img/structure/B11039556.png)
![(1E)-6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-1-[(2-oxo-2H-chromen-6-yl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11039563.png)
![1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-methoxyphenyl)urea](/img/structure/B11039565.png)
![2-(methylthio)-5-(2-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11039568.png)

![2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1,2-diphenylethanone](/img/structure/B11039588.png)
![2-[4,8-Dimethoxy-6-(4-methoxyphenyl)furo[2,3-F][1,3]benzodioxol-7-YL]-N~1~-isopropylacetamide](/img/structure/B11039594.png)
